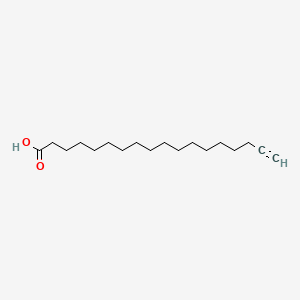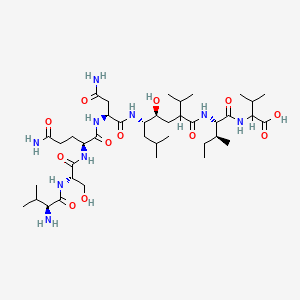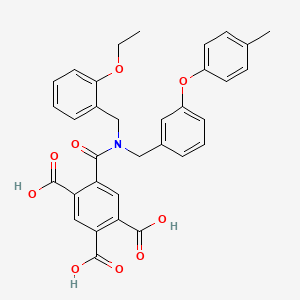
17-Octadecynoic acid
Overview
Description
17-Octadecynoic acid, commonly referred to as 17-ODYA, is a fatty acid alkyne with the molecular formula C18H32O2. It is known for its role as a potent inhibitor of various cytochrome P450 enzymes, including leukotriene B4 omega-oxidase and renal CYP450 omega-hydroxylase . This compound has garnered significant attention in scientific research due to its unique properties and applications.
Mechanism of Action
Target of Action
17-Octadecynoic acid (17-ODYA) is a potent suicide inhibitor of several enzymes, including CYP4F3 (leukotriene B4 (LTB4) omega-oxidase), LTB 20-hydroxylase , and renal CYP450 omega-hydroxylase . It is also a potent and selective inhibitor of CYP4A11 (fatty acid omega-hydroxylase) and has shown to irreversibly inhibit CYP2J2 (cytochrome P450 epoxygenases) . These enzymes play crucial roles in fatty acid metabolism and the biosynthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity.
Mode of Action
17-ODYA acts as a suicide inhibitor, meaning it irreversibly binds to its target enzymes and inhibits their activity . This compound blocks the biosynthesis of 20-HETE, a potent vasoconstrictor . At a concentration of 10 µM, 17-ODYA completely inhibits the bradykinin-dependent transport of sodium chloride in rat TALH cells .
Biochemical Pathways
The primary biochemical pathways affected by 17-ODYA are those involving the metabolism of long-chain fatty acids and the biosynthesis of eicosanoids . By inhibiting key enzymes in these pathways, 17-ODYA can significantly alter the production of signaling molecules like 20-HETE and leukotriene B4, which have various effects on inflammation, immunity, and vascular tone .
Result of Action
The inhibition of key enzymes by 17-ODYA leads to changes in the production of important signaling molecules. For example, the inhibition of CYP4F3 prevents the conversion of leukotriene B4 to 20-hydroxy-leukotriene B4, potentially affecting inflammatory responses . Similarly, the inhibition of CYP4A11 and CYP2J2 can affect the production of 20-HETE and epoxyeicosatrienoic acids (EETs), respectively, which are involved in the regulation of vascular tone .
Action Environment
The action of 17-ODYA can be influenced by various environmental factors. For instance, the presence of other fatty acids and related metabolites may compete with 17-ODYA for enzyme binding, potentially affecting its inhibitory activity. Additionally, factors that affect the expression or activity of its target enzymes (such as genetic variations, co-existing diseases, or the presence of other drugs) could also influence the action, efficacy, and stability of 17-ODYA .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17-Octadecynoic acid can be synthesized through the metabolic incorporation of palmitic acid analogs. One common method involves the use of stable-isotope labeling with amino acids in cell culture (SILAC) and pulse-chase methods to generate a global quantitative map of dynamic protein palmitoylation events in cells . The commercially available alkyne fatty acid analog this compound is metabolically incorporated into endogenous sites of palmitoylation by the cellular palmitoylation machinery .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of the compound using chemical synthesis techniques. The process includes the incorporation of alkyne functional groups into fatty acid chains, followed by purification and characterization using techniques such as mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: 17-Octadecynoic acid undergoes various chemical reactions, including:
Oxidation: It acts as a suicide inhibitor of leukotriene B4 omega-oxidase and renal CYP450 omega-hydroxylase.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include cytochrome P450 enzymes and oxygen.
Click Chemistry Reactions: Reagents include azide-containing molecules and copper catalysts.
Major Products:
Oxidation: The major products include hydroxylated fatty acids.
Click Chemistry: The major products are conjugated molecules formed through azide-alkyne cycloaddition.
Scientific Research Applications
17-Octadecynoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a click chemistry probe for labeling palmitoylation substrates in vitro.
Biology: The compound is used to study the formation of lipid droplets in live macrophages and C.
Comparison with Similar Compounds
Alkynyl Stearic Acid: Similar in structure, it also contains an alkyne functional group and is used in click chemistry reactions.
Octadec-17-ynoic Acid: Another acetylenic fatty acid with similar inhibitory properties on cytochrome P450 enzymes.
Uniqueness: 17-Octadecynoic acid is unique due to its potent and selective inhibition of specific cytochrome P450 enzymes, making it a valuable tool in biochemical research and industrial applications .
Properties
IUPAC Name |
octadec-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIILFGADWDKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188024 | |
| Record name | 17-Octadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34450-18-5 | |
| Record name | 17-Octadecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34450-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Octadecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Octadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-OCTADECYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WPG7CL86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















